2,4,6-trimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide
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Description
Chemical compounds with the sulfonamide functional group are often used in various fields such as medicine and materials science due to their unique properties . The compound you mentioned seems to be a sulfonamide derivative, which suggests it could have interesting properties worth studying .
Molecular Structure Analysis
The molecular structure of a compound greatly influences its properties and reactivity. Sulfonamides, for example, are characterized by the presence of the sulfonamide functional group (-S(=O)2-NR2), which can participate in a variety of chemical reactions .Chemical Reactions Analysis
Sulfonamides can undergo a variety of chemical reactions, including hydrolysis, oxidation, and reduction . The specific reactions that “2,4,6-trimethyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide” can undergo would depend on its exact molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(piperidine-1-carbonyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-13-16(2)20(17(3)14-15)27(25,26)22-19-10-6-5-9-18(19)21(24)23-11-7-4-8-12-23/h5-6,9-10,13-14,22H,4,7-8,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHJSUPJVXRLJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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